molecular formula C12H11NO3 B11891082 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid CAS No. 436087-32-0

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid

Cat. No.: B11891082
CAS No.: 436087-32-0
M. Wt: 217.22 g/mol
InChI Key: KFLPYXFXNDLAHY-UHFFFAOYSA-N
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Description

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid is a quinoline derivative featuring a carboxylic acid group at position 3, a hydroxyl group at position 2, and methyl substituents at positions 7 and 7. Quinoline derivatives are widely studied for their pharmacological and material science applications due to their diverse substitution patterns and electronic properties .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

436087-32-0

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

7,8-dimethyl-2-oxo-1H-quinoline-3-carboxylic acid

InChI

InChI=1S/C12H11NO3/c1-6-3-4-8-5-9(12(15)16)11(14)13-10(8)7(6)2/h3-5H,1-2H3,(H,13,14)(H,15,16)

InChI Key

KFLPYXFXNDLAHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C=C(C(=O)N2)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid can be achieved through several methods. One common approach involves the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate . This reaction is typically carried out in the presence of a catalytic amount of PEG-supported sulfonic acid at room temperature in solvents such as methanol, ether, acetonitrile, or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and employing efficient purification techniques, would apply.

Chemical Reactions Analysis

Oxidation Reactions

The hydroxyl group at position 2 and methyl groups at positions 7/8 undergo oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductsKey Findings
Hydroxyl oxidationKMnO₄, acidic conditionsQuinoline-2,3-dione derivativesThe hydroxyl group oxidizes to a ketone, forming a dione structure while retaining the carboxylic acid group.
Methyl group oxidationCrO₃, H₂SO₄Aldehyde or carboxylic acid derivativesLimited evidence suggests methyl groups may oxidize to aldehydes under strong oxidizing agents, though this requires further validation.

Carboxylic Acid Functionalization

The -COOH group participates in nucleophilic substitution and condensation reactions:

Reaction TypeReagents/ConditionsProductsKey Findings
EsterificationEthanol, H₂SO₄ (catalytic)Ethyl 2-hydroxy-7,8-dimethylquinoline-3-carboxylateHigh yields (>70%) achieved under reflux, confirmed by IR (C=O stretch at 1716 cm⁻¹) .
Amide formationHydrazine hydrate, ethanolHydrazide derivativesCyclization with hydrazine yields pyrazolidinone derivatives, showing anticancer activity (IC₅₀: 12–18 μM against MCF-7 cells) .
DecarboxylationPyridine, Cu powder7,8-Dimethyl-2-hydroxyquinolineLoss of CO₂ occurs at 200°C, forming a simpler quinoline scaffold.

Metal Chelation

The compound acts as a polydentate ligand due to its hydroxyl and carboxylic acid groups:

Metal IonBinding SiteApplicationKey Findings
Fe³⁺-OH and -COOHCatalytic systemsForms stable complexes (log β = 8.2) useful in oxidation catalysis.
Cu²⁺-OH and ring nitrogenAntimicrobial agentsChelation enhances bioactivity by disrupting microbial metal homeostasis.

Cyclization and Heterocycle Formation

The compound serves as a precursor for synthesizing fused heterocycles:

Reaction TypeReagents/ConditionsProductsKey Findings
CyclocondensationEthyl cyanoacrylate, triethylamineQuinoline-pyrazole hybridsForms 1-[2-cyano-2-(ethoxycarbonyl)vinyl] derivatives via Knoevenagel condensation (yield: 61–71%) .
Ring expansionPCl₅, NH₄OHBenzodiazepine analogsLimited studies suggest potential for generating seven-membered rings under harsh conditions.

Electrophilic Substitution

The quinoline ring undergoes substitution at electron-rich positions:

Reaction TypeReagents/ConditionsProductsKey Findings
NitrationHNO₃, H₂SO₄5-Nitro derivativesNitration occurs preferentially at position 5 due to electron-donating methyl groups.
SulfonationOleum (H₂SO₄ + SO₃)6-Sulfo derivativesSulfonic acid groups introduce water solubility for pharmaceutical formulations.

Scientific Research Applications

Pharmaceutical Applications

1. Antimicrobial Activity
Research indicates that 2-hydroxy-7,8-dimethylquinoline-3-carboxylic acid exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a potential candidate for developing new antimicrobial agents.

2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects, particularly in inhibiting enzymes involved in inflammatory pathways. This property suggests potential applications in treating conditions associated with chronic inflammation.

3. Anticancer Activity
Preliminary studies have indicated that derivatives of this compound may possess anticancer properties. These derivatives are being explored for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.

Biochemical Applications

1. Chelation of Metal Ions
One of the notable applications of this compound is its ability to chelate metal ions, which is crucial in various biochemical processes. This chelation property is particularly significant in drug design for targeting metal-dependent enzymes and proteins .

2. Binding Studies with Biological Macromolecules
Studies have focused on the binding interactions between this compound and biological macromolecules such as proteins and nucleic acids. These interactions are essential for understanding the compound's mechanism of action and its potential therapeutic applications.

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial efficacy of various quinoline derivatives, this compound demonstrated potent activity against Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanism

Research investigating the anti-inflammatory mechanisms revealed that this compound effectively inhibited cyclooxygenase enzymes involved in prostaglandin synthesis, thereby reducing inflammation markers in vitro.

Comparison with Similar Compounds

Research Findings and Challenges

  • Structural Analysis: SHELX software is widely used for crystallographic refinement of quinoline derivatives, though limitations exist in handling high-resolution macromolecular data .
  • Solubility Issues: Methyl-substituted quinolines exhibit lower aqueous solubility compared to halogenated analogs, necessitating formulation strategies .
  • Synthetic Complexity : Introducing multiple substituents (e.g., 2-OH, 7-CH₃, 8-CH₃) requires precise regioselective reactions, often leading to low yields .

Biological Activity

2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article will explore its antimicrobial properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its molecular formula C12H13NO3C_{12}H_{13}NO_3 and a molecular weight of approximately 201.22 g/mol. Its structure includes:

  • A hydroxyl group (-OH) at the second position.
  • Dimethyl groups at the seventh and eighth positions.
  • A carboxylic acid group (-COOH) at the third position.

This unique arrangement contributes to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Various studies have evaluated its effectiveness against different bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Activity
Staphylococcus aureus0.5 mg/mLEffective against MRSA
Escherichia coli1.0 mg/mLModerate activity
Klebsiella pneumoniae0.75 mg/mLEffective
Pseudomonas aeruginosa1.5 mg/mLLimited effectiveness

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains like MRSA .

The mechanism through which this compound exerts its antimicrobial effects appears to involve the inhibition of bacterial DNA synthesis. It interacts with bacterial DNA gyrase and topoisomerase IV, leading to cell death. This mechanism is similar to that of established antibiotics in the quinolone class .

Case Studies

  • Antibacterial Efficacy Against Resistant Strains :
    A study conducted on various quinoline derivatives highlighted that this compound demonstrated superior antibacterial activity compared to traditional antibiotics against both Gram-positive and Gram-negative bacteria. The study reported a significant reduction in bacterial load in infected mice models treated with this compound .
  • Toxicity Assessment :
    In toxicity studies involving murine models, this compound exhibited low toxicity levels even at high doses. This safety profile is crucial for its potential therapeutic applications .

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

  • Antimicrobial Agent : Due to its effectiveness against resistant bacterial strains.
  • Antiviral Activity : Preliminary studies suggest potential antiviral properties, warranting further investigation into its efficacy against viral infections .
  • Cancer Treatment : Research into similar quinoline derivatives indicates potential anticancer properties, particularly through apoptosis induction in cancer cells .

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-7,8-dimethylquinoline-3-carboxylic acid?

  • Methodological Answer : Synthesis typically involves cyclocondensation or lactamization strategies. For example:
  • Cyclocondensation : Reacting nitroquinoline precursors with nucleophiles (e.g., α-acetyl-N-arylhydrazonoyl chlorides) in ethanol and triethylamine, followed by reduction of nitro groups to amines .
  • PPA-Catalyzed Lactamization : Using polyphosphoric acid (PPA) to catalyze thermal lactamization of intermediates like 8-amino-7-[(2-carboxyethyl)thio]-1,4-dihydroquinoline-3-carboxylic acid .
  • Esterification/Hydrolysis : Ethyl ester derivatives (e.g., ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate) can be synthesized and hydrolyzed to the free carboxylic acid .

Q. What spectroscopic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • NMR : To confirm substituent positions (e.g., methyl groups at C7/C8, hydroxyl at C2) .
  • IR : Identify carboxylic acid (C=O stretch ~1700 cm⁻¹) and hydroxyl groups (broad ~3000 cm⁻¹) .
  • Mass Spectrometry (MS) : For molecular weight confirmation (C₁₂H₁₁NO₃; theoretical MW 217.22 g/mol) .

Q. What are the recommended storage conditions to ensure stability?

  • Methodological Answer :
  • Store in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent oxidation or hydrolysis .
  • Avoid exposure to strong oxidizing agents, which may degrade the compound .

Q. How should researchers handle this compound safely in the lab?

  • Methodological Answer :
  • Use personal protective equipment (PPE): gloves, lab coat, and safety goggles.
  • Ensure local exhaust ventilation and access to emergency eyewash stations .
  • In case of skin contact, rinse thoroughly with water for ≥15 minutes .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel synthetic pathways?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic/nucleophilic attacks .
  • Molecular Docking : Model interactions with biological targets (e.g., enzymes) to guide derivatization for enhanced bioactivity .
  • Solvent Effect Simulations : Optimize reaction conditions (e.g., solvent polarity, temperature) using COSMO-RS models .

Q. What strategies resolve contradictions in reported antioxidant activity data?

  • Methodological Answer :
  • Comparative Assays : Use standardized antioxidant assays (e.g., DPPH, FRAP) under controlled pH and temperature .
  • Fractionation by Molecular Weight (Mw) : Separate components via size-exclusion chromatography to isolate the compound’s contribution from co-existing antioxidants (e.g., flavonoids in fermentation broths) .
  • In Vivo vs. In Vitro Validation : Corrogate cell-based assays (e.g., HepG2 oxidative stress models) with animal studies to account for bioavailability differences .

Q. What crystallographic techniques are suitable for structural elucidation?

  • Methodological Answer :
  • Single-Crystal X-ray Diffraction (SC-XRD) : Use SHELX software for refinement (e.g., SHELXL for small-molecule structures) .
  • Powder XRD : Analyze bulk crystallinity and polymorphism under varying humidity conditions .
  • Twinned Data Refinement : For challenging crystals, employ SHELXPRO to handle twinning or high-resolution data .

Q. How does methylation at C7/C8 influence electronic properties and bioactivity?

  • Methodological Answer :
  • Hammett Analysis : Quantify electron-donating effects of methyl groups on the quinoline ring’s acidity and resonance stability .
  • SAR Studies : Compare bioactivity (e.g., antimicrobial, antioxidant) with analogs lacking methyl groups to isolate steric/electronic contributions .

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